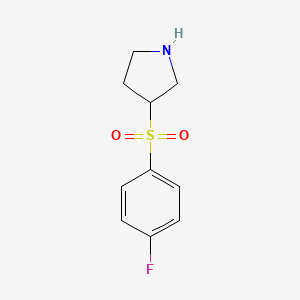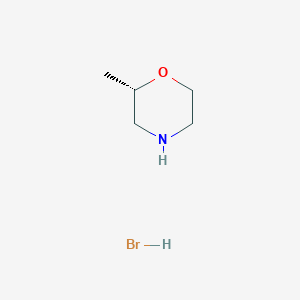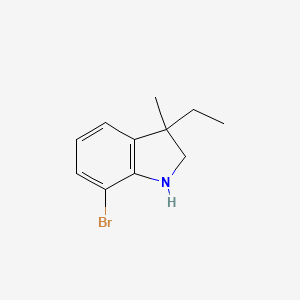
4-Cyclohexyl-2,5-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-2,5-difluoroaniline is an organic compound with the molecular formula C₁₂H₁₅F₂N It is a derivative of aniline, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2,5-difluoroaniline typically involves the following steps:
Fluorination: The starting material, 2,5-difluoroaniline, is prepared by reacting 2,5-dichloronitrobenzene with a fluorinating agent such as potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. Continuous-flow reactors and optimized reaction conditions are often employed to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-2,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Substituted anilines with nucleophiles replacing fluorine atoms.
Scientific Research Applications
4-Cyclohexyl-2,5-difluoroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2,5-difluoroaniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoroaniline: Lacks the cyclohexyl group, making it less hydrophobic and potentially less bioactive.
3,5-Difluoroaniline: Has fluorine atoms at different positions, leading to different chemical and biological properties.
Uniqueness
4-Cyclohexyl-2,5-difluoroaniline is unique due to the presence of the cyclohexyl group, which enhances its hydrophobicity and may improve its interaction with biological membranes and targets.
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
4-cyclohexyl-2,5-difluoroaniline |
InChI |
InChI=1S/C12H15F2N/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h6-8H,1-5,15H2 |
InChI Key |
MEIIXTBTVSNPMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15263027.png)
![6-Chloro-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine](/img/structure/B15263031.png)

![3,4-Dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B15263047.png)


![[(2S,5R)-5-(2-Methoxyphenyl)oxan-2-yl]methanol](/img/structure/B15263061.png)
![Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine](/img/structure/B15263071.png)



![tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B15263092.png)
